![molecular formula C9H11NO2 B3143532 3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-ylmethanol CAS No. 527681-60-3](/img/structure/B3143532.png)
3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-ylmethanol
Overview
Description
Molecular Structure Analysis
The molecular structure of DHPM is complex and involves a number of different elements. The empirical formula of DHPM is C9H11NO2 . The structure may be viewed using various chemical structure visualization tools .Chemical Reactions Analysis
The chemical reactions involving DHPM are complex and can involve a number of different reactants and products. For example, one reaction involves the use of methanol, polymer-bound trimethyl ammonium cyanoborohydride, and acetic acid .Physical And Chemical Properties Analysis
DHPM is a solid compound . Its molecular weight is 165.19 . Other physical and chemical properties may vary depending on the specific conditions of the experiment.Scientific Research Applications
Hybrid Catalysts in Synthesis
Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, have been emphasized for synthesizing pyranopyrimidine scaffolds, which share structural similarities with the compound of interest. Such catalysts facilitate one-pot multicomponent reactions to develop bioavailable and pharmacologically relevant derivatives, underscoring the versatility and importance of these compounds in medicinal chemistry (Parmar, Vala, & Patel, 2023).
Pyrazolo[3,4-b]pyridine Kinase Inhibitors
The utility of pyrazolo[3,4-b]pyridine, a related heterocyclic scaffold, as kinase inhibitors in drug discovery demonstrates the relevance of structurally similar compounds in designing therapeutics. Such scaffolds can achieve multiple binding modes with kinases, highlighting their potential in generating bioactive molecules with specific therapeutic targets (Wenglowsky, 2013).
Building Blocks of Synthetic Relevance
3,4-Dihydro-2(1H)-pyridones and their derivatives, closely related to the compound , serve as privileged structures in synthetic chemistry. Their significance lies in their broad biological activity and their role as precursors for a variety of compounds with notable biological activity. This emphasizes the potential of such heterocycles in medicinal chemistry, where they can lead to the development of new therapeutics with diverse pharmacological profiles (Chalán-Gualán et al., 2022).
Green Multi-Component Synthesis
The importance of atom-economic, eco-friendly approaches for synthesizing complex molecules, including fused heterocyclic derivatives, has been highlighted. Such methodologies are crucial for developing pharmaceuticals and underscore the relevance of efficiently generating structurally complex and diverse heterocyclic compounds (Dhanalakshmi et al., 2021).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of the compound 3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-ylmethanol are currently unknown . This compound is a unique chemical provided to early discovery researchers
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to summarize the affected biochemical pathways . Once the targets are identified, it would be possible to map out the biochemical pathways that the compound influences and their downstream effects.
Result of Action
The molecular and cellular effects of 3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-ylmethanol’s action are currently unknown
properties
IUPAC Name |
3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-ylmethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c11-6-8-4-7-2-1-3-12-9(7)5-10-8/h4-5,11H,1-3,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXVCUSYHDODUGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NC=C2OC1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-ylmethanol |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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